3-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. It belongs to several chemical classes it’s an : This compound is a mouthful, but let’s break it down. It belongs to several chemical classes: it’s an indole , a phthalazine , and an amide
- Indole : Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. They’re found in natural products, pharmaceuticals, and dyes.
- Phthalazine : Phthalazines are bicyclic compounds with two nitrogen atoms in the ring. They have diverse applications in medicinal chemistry.
- Amide : The carboxamide group (-CONH₂) is present in this compound, linking the indole and phthalazine moieties.
Preparation Methods
Synthetic Routes::
- Multistep Synthesis : Likely involves multiple steps to assemble the complex structure.
- Functional Group Transformations : Reactions like amidation, cyclization, and oxidation may be key.
Industrial Production:: Unfortunately, industrial-scale synthesis details are scarce. research labs might explore custom syntheses.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The indole and phthalazine portions could undergo oxidation (e.g., with KMnO₄ or PCC).
- Substitution : Nucleophilic substitution at the amide nitrogen.
- Reduction : Reduction of the carbonyl group (e.g., with LiAlH₄).
- Amidation : Use coupling agents like EDC or DCC.
- Cyclization : Acidic conditions (e.g., HCl) for phthalazine formation.
- Oxidation : KMnO₄, PCC.
- Reduction : LiAlH₄, NaBH₄.
Major Products:: These depend on reaction conditions, but expect derivatives of the parent compound.
Scientific Research Applications
Chemistry::
- Drug Discovery : Explore derivatives as potential drugs.
- Materials Science : Investigate its properties for novel materials.
- Biological Activity : Test its effects on cell lines or organisms.
- Target Identification : Identify molecular targets (e.g., receptors, enzymes).
- Pharmaceuticals : Potential drug candidates.
- Agrochemicals : Pesticides or herbicides.
- Dyes and Pigments : Indole-based dyes.
Mechanism of Action
Understanding its mechanism requires further research. It likely interacts with specific proteins or pathways.
Comparison with Similar Compounds
Similar Compounds::
- 1-Methyl-3-(2-methylpropyl)indole : A simpler indole derivative.
- 1,2-Benzenedicarboxylic acid, bis[3-methyl-1-(2-methylpropyl) ester] : A related phthalate ester .
- N-(1-methylpropyl)-2-butanamine : A structurally different amine .
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-methyl-N-[1-(2-methylpropyl)indol-4-yl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-12-11-17-18(9-6-10-19(17)26)23-21(27)20-15-7-4-5-8-16(15)22(28)25(3)24-20/h4-12,14H,13H2,1-3H3,(H,23,27) |
InChI Key |
NXOZOOYRVUSAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.